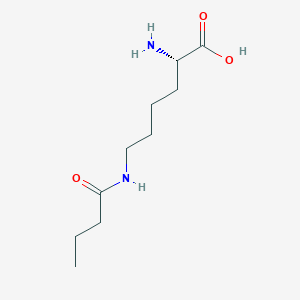

H-Lys(butyryl)-OH

Description

Conceptual Framework of Lysine (B10760008) Butyrylation (Kbu) as an Acylation Post-Translational Modification (PTM)

The biochemical donor for this modification is butyryl-coenzyme A (butyryl-CoA), a molecule derived from cellular metabolic pathways. oup.com The transfer of the butyryl group from butyryl-CoA to the lysine residue is catalyzed by enzymes known as "writers." Notably, several lysine acetyltransferases (KATs), including the well-studied p300 and CREB-binding protein (CBP), have been shown to possess lysine butyryltransferase activity. oup.comnih.govresearchgate.net This dual functionality suggests a potential for crosstalk and competition between different acylation marks. Like other PTMs, lysine butyrylation is part of a regulatory system that includes "erasers" (deacylases) that remove the mark and "readers" that recognize the modified lysine to trigger downstream cellular events. This modification is integral to the regulation of gene expression, cellular metabolism, and signal transduction. mtoz-biolabs.com

Historical Context and Discovery of Lysine Butyrylation

The existence of lysine butyrylation as a novel PTM was first reported in 2007 by a research group led by Yingming Zhao. oup.comcapes.gov.brresearchgate.netresearchgate.net This discovery was a significant advancement in the field of proteomics and epigenetics, expanding the known repertoire of histone modifications. The identification was made possible through the application of high-resolution mass spectrometry techniques to analyze histones, which are proteins that package and order DNA into chromatin. oup.com

Initially, the modification was identified on core histones in cultured human cells and was characterized as n-butyrylation, referring to the straight-chain form of the butyryl group. oup.combiorxiv.org The discovery demonstrated that, in addition to the well-known acetylation, longer-chain acyl groups could also modify histones, suggesting a more complex regulatory code than previously understood. capes.gov.brresearchgate.net This finding opened new avenues of research into how cellular metabolism, specifically the availability of short-chain fatty acids, could directly influence chromatin structure and gene regulation.

Relationship to Other Lysine Acylations and Their Epigenetic Significance

Lysine butyrylation belongs to a growing family of lysine acylation PTMs, which includes acetylation (Kac), propionylation (Kpr), crotonylation (Kcr), succinylation (Ksucc), malonylation (Kma), and glutarylation (Kglu), among others. oup.comembopress.org These modifications collectively form a critical layer of epigenetic regulation. By altering the chemical properties of histone tails, these acylations can influence chromatin compaction and the accessibility of DNA to transcription factors, thereby modulating gene expression. researchgate.netnih.gov

A crucial aspect of this regulatory landscape is the potential for distinct biological outcomes depending on the specific type of acylation, even when it occurs on the same lysine residue. oup.combiorxiv.org For instance, research has shown that butyrylation and acetylation can compete for the same sites on histone H4, specifically lysines 5 and 8 (H4K5, H4K8). This competition can affect the binding of "reader" proteins, such as the bromodomain-containing protein Brdt, which is essential during spermatogenesis. The presence of butyrylation instead of acetylation at these sites can delay the removal of histones from DNA, impacting genome reorganization in developing sperm cells. oup.combiorxiv.orgresearchgate.net This highlights how different acylations, derived from distinct metabolic acyl-CoA pools, can link the metabolic state of a cell directly to specific epigenetic outcomes. embopress.orgembl.de

Table 1: Comparison of Common Lysine Acylation Modifications

| Modification | Acyl Group | Donor Molecule | Key Characteristics |

|---|---|---|---|

| Acetylation | Acetyl | Acetyl-CoA | Well-studied, generally associated with active transcription. |

| Propionylation | Propionyl | Propionyl-CoA | Structurally similar to acetylation, also linked to transcriptional activation. frontiersin.org |

| Butyrylation | Butyryl | Butyryl-CoA | Larger and more hydrophobic than acetyl; can induce unique structural changes and gene expression patterns. capes.gov.br |

| Crotonylation | Crotonyl | Crotonyl-CoA | Contains an unsaturated bond; marks active gene promoters. nih.gov |

| Succinylation | Succinyl | Succinyl-CoA | Introduces a negative charge, significantly altering the local electrostatic environment. oup.com |

| Malonylation | Malonyl | Malonyl-CoA | Also introduces a negative charge; implicated in metabolic regulation. nih.gov |

Upon its initial discovery, lysine butyrylation was presumed to involve the linear n-butyryl group. oup.combiorxiv.org However, subsequent research revealed a more nuanced picture with the identification of a structural isomer: lysine isobutyrylation (Kibu), which involves a branched-chain isobutyryl group. oup.combiorxiv.orgnih.gov Both n-butyrylation and isobutyrylation add a C4 acyl group, resulting in an identical mass shift (+70 Daltons), which makes them indistinguishable by conventional mass spectrometry alone. oup.combiorxiv.org

The distinction between these two isomers is biologically significant due to their different metabolic origins. The donor for n-butyrylation, n-butyryl-CoA, is primarily derived from the beta-oxidation of fatty acids. oup.comresearchgate.netbiorxiv.orgnih.govoup.com In contrast, the donor for isobutyrylation, isobutyryl-CoA, originates from the metabolic breakdown of the branched-chain amino acid valine. oup.comresearchgate.netbiorxiv.orgnih.govoup.com This discovery established that different metabolic pathways could converge on histone modification, creating structurally similar yet distinct epigenetic marks. This adds another layer of complexity to the "histone code," where the specific isomer present could provide a more detailed readout of the cell's metabolic state.

Table 2: Key Differences Between n-Butyrylation and Isobutyrylation

| Feature | n-Butyrylation (Knbu) | Isobutyrylation (Kibu) |

|---|---|---|

| Structure | Straight-chain butyryl group | Branched-chain isobutyryl group |

| Acyl-CoA Donor | n-butyryl-CoA | Isobutyryl-CoA |

| Metabolic Origin | Fatty acid metabolism | Valine catabolism |

| Reference | oup.combiorxiv.orgoup.com | oup.combiorxiv.orgnih.govoup.com |

Evolutionary Conservation of Lysine Butyrylation

Lysine butyrylation is not restricted to a narrow group of organisms; rather, it has been identified across a broad evolutionary spectrum. This PTM has been detected in diverse species, including single-celled eukaryotes like yeast, multicellular animals from flies to humans, and even in plants such as rice. nih.govnih.govnih.gov The presence of Kbu on core histones, including H2B, H3, and H4, in such a wide array of species strongly suggests that it is an evolutionarily conserved modification. researchgate.netnih.gov

The conservation of this PTM implies that it serves fundamental and critical biological functions that have been maintained throughout eukaryotic evolution. nih.govresearchgate.net Its role in regulating gene expression appears to be a common thread across species. For example, in rice, histone Kbu is associated with the positive regulation of gene transcription. nih.gov Furthermore, evidence of lysine acylation, including butyrylation, has also been found in bacteria, indicating that this type of modification predates the divergence of eukaryotes and prokaryotes. frontiersin.org The widespread nature of lysine butyrylation underscores its importance as a core regulatory mechanism in cellular life.

Lysine Butyryltransferases ("Writers")

The enzymes responsible for catalyzing the addition of butyryl groups to lysine residues are known as lysine butyryltransferases. nih.govnih.gov These "writer" enzymes play a crucial role in mediating the functional effects of this modification. Research has identified that several enzymes, known primarily for their role in another PTM, lysine acetylation, also possess the ability to perform butyrylation. nih.govoup.combiorxiv.org

Histone Acetyltransferases (HATs), also known as lysine acetyltransferases (KATs), are the primary enzymes identified to catalyze lysine butyrylation. nih.govoup.com While their canonical function is to transfer an acetyl group from acetyl-CoA, many of these enzymes exhibit promiscuous activity, utilizing other short-chain acyl-CoAs, including butyryl-CoA, as substrates. oup.comuniprot.org This dual functionality allows them to act as lysine butyryltransferases, linking cellular metabolism to epigenetic regulation.

The homologous proteins p300 and CREB-binding protein (CBP) are among the most well-characterized lysine acetyltransferases that also function as potent lysine butyryltransferases. nih.govoup.comresearchgate.net In vitro and in vivo studies have demonstrated their ability to catalyze both n-butyrylation and its branched-chain isomer, isobutyrylation. uniprot.orgnih.gov p300/CBP can modify lysine residues on both histone and non-histone proteins. uniprot.org The catalytic versatility of p300/CBP is attributed to a flexible acyl-binding pocket within their HAT domain, which can accommodate the larger butyryl group in addition to the acetyl group. nih.govresearchgate.net

HBO1 (Histone Acetyltransferase Binding to ORC1), also referred to as KAT7 or MYST2, is another member of the MYST family of HATs that has been identified as a versatile histone acyltransferase. researchgate.netnih.gov In addition to its acetyltransferase activity, HBO1 can catalyze histone propionylation, butyrylation, and crotonylation. researchgate.netnih.govresearchgate.net Its activity and substrate specificity are often regulated by the protein subunits it forms complexes with, such as JADE or BRPF family scaffold proteins. nih.govresearchgate.net Research indicates that HBO1 is a key enzyme responsible for acylations on Histone H3 at lysine 14 (H3K14). nih.gov

Histone Acetyltransferase 1 (HAT1) has been shown to possess lysine isobutyryltransferase activity in vitro. nih.gov HAT1 is a type B HAT, typically active in the cytoplasm where it acetylates newly synthesized histones before their incorporation into chromatin. wikipedia.orgnih.gov The discovery of its isobutyryltransferase function adds another layer to its regulatory roles. nih.gov Structural studies involving X-ray crystallography have successfully resolved the structure of HAT1 in a complex with isobutyryl-CoA, offering atomic-level insights into the catalytic mechanism of this modification. nih.govresearchgate.net

Table 1: Summary of Lysine Butyryltransferases ("Writers")

| Enzyme (HAT) | Family | Known Butyryl Activity | Key Substrates/Sites | Cofactor Dependence |

| p300/CBP | p300/CBP | n-Butyryltransferase, Isobutyryltransferase | Histones (H3, H4), Non-histone proteins | Often part of large multi-protein complexes |

| HBO1 | MYST | n-Butyryltransferase, Propionyltransferase, Crotonyltransferase | Histone H3 (especially H3K14) | Requires complex formation with JADE or BRPF scaffold proteins |

| HAT1 | GNAT | Isobutyryltransferase | Histones | Functions as a dimer or in a complex (e.g., with Hat2p in yeast) |

The enzymatic process of lysine butyrylation is fundamentally dependent on the cellular availability of the acyl donor, butyryl-coenzyme A (butyryl-CoA). oup.comresearchgate.net This metabolite exists in two isomeric forms: the linear n-butyryl-CoA and the branched-chain isobutyryl-CoA. oup.comresearchgate.net Both isomers can serve as substrates for butyryltransferases, leading to structurally distinct, though isobaric, modifications on lysine residues. oup.comoup.com The cellular pools of these acyl-CoAs directly link the metabolic state of the cell to the regulation of protein function through butyrylation.

The two isomers of butyryl-CoA originate from distinct metabolic pathways, reflecting different nutritional and metabolic inputs. oup.comresearchgate.net

n-Butyryl-CoA : The primary endogenous source of n-butyryl-CoA is the mitochondrial β-oxidation of fatty acids. researchgate.netnih.gov It is an intermediate in this catabolic pathway. nih.gov Additionally, n-butyryl-CoA can be generated from exogenous butyrate (B1204436), a short-chain fatty acid produced in large quantities by microbial fermentation of dietary fiber in the gut. nih.gov

Isobutyryl-CoA : The main pathway for isobutyryl-CoA production is the catabolism of the branched-chain amino acid (BCAA) valine. oup.comnih.govresearchgate.net The degradation of branched-chain fatty acids also contributes to the cellular pool of isobutyryl-CoA. nih.govresearchgate.net

Table 2: Metabolic Pathways of Butyryl-CoA Isomers

| Acyl-CoA Isomer | Primary Metabolic Source(s) | Cellular Location | Key Precursors |

| n-Butyryl-CoA | Fatty Acid β-oxidation, Microbial Fermentation | Mitochondria, Cytosol (from exogenous butyrate) | Fatty acids, Dietary fiber (via butyrate) |

| Isobutyryl-CoA | Branched-Chain Amino Acid (BCAA) Catabolism | Mitochondria | Valine, Branched-chain fatty acids |

Butyryl-CoA as the Acyl Donor Substrate

Cellular Pool Dynamics of Acyl-CoAs

The availability of butyryl-Coenzyme A (butyryl-CoA) is a critical determinant of the extent of lysine butyrylation within a cell. The cellular pool of butyryl-CoA is dynamic and influenced by various metabolic pathways, directly linking the cell's metabolic state to this epigenetic modification. nih.gov

Butyryl-CoA is a key intermediate in both fatty acid synthesis and β-oxidation. nih.govnih.gov During fatty acid breakdown, butyryl-CoA is generated and subsequently converted into two molecules of acetyl-CoA. nih.gov Conversely, in fatty acid synthesis, butyryl-CoA is an early intermediate. The concentration of short-chain acyl-CoAs, including butyryl-CoA, fluctuates depending on diet and the physiological condition of the cell. nih.gov For instance, in cells grown in a glucose-rich medium, butyryl-CoA synthesized from glucose metabolism is a significant source for histone butyrylation. nih.gov Deprivation of glucose or inhibition of fatty acid synthase can dramatically reduce histone butyrylation levels. nih.gov

Furthermore, the cellular butyryl-CoA pool is not homogenous and exists as a mixture of two isomers: n-butyryl-CoA and isobutyryl-CoA. oup.comnih.govoup.com These isomers are derived from distinct metabolic pathways; n-butyryl-CoA is primarily a product of fatty acid metabolism, while isobutyryl-CoA is derived from the catabolism of the amino acid valine. oup.comnih.govoup.combiorxiv.org Both isomers can act as acyl donors for lysine butyrylation, adding another layer of complexity to the regulation of this modification. oup.comoup.com Studies have shown that the ratio of these isomers can vary, with isobutyryl-CoA being more abundant than n-butyryl-CoA in certain cell types. oup.comoup.com

Table 1: Key Metabolic Pathways Influencing Butyryl-CoA Pools

| Metabolic Pathway | Role in Butyryl-CoA Availability | Key Enzymes/Intermediates |

| Fatty Acid β-Oxidation | Produces butyryl-CoA from the breakdown of fatty acids. nih.gov | Acyl-CoA Dehydrogenase Short Chain (ACADS) scienceopen.com |

| Fatty Acid Synthesis | Utilizes butyryl-CoA as an intermediate for fatty acid elongation. nih.govnih.gov | Fatty Acid Synthase (FASN) nih.gov |

| Amino Acid Catabolism | Generates isobutyryl-CoA from the breakdown of valine. oup.comnih.govoup.combiorxiv.org | Branched-chain amino acid aminotransferase |

| Ketogenesis | Can influence the availability of precursors for butyryl-CoA synthesis. nih.gov | HMG-CoA synthase |

Short-Chain Acyl-CoA Synthetase Activity

Short-chain acyl-CoA synthetases (ACSs) are enzymes that play a pivotal role in activating short-chain fatty acids, including butyrate, by converting them into their corresponding acyl-CoA thioesters. nih.govbiorxiv.org This activation step is essential for making exogenous butyrate available for lysine butyrylation. oup.comnih.govoup.combiorxiv.org When cells take up short-chain fatty acids like butyrate and isobutyrate from their environment, ACS enzymes catalyze their conversion into n-butyryl-CoA and isobutyryl-CoA, respectively. oup.comnih.govoup.combiorxiv.org This process directly links the extracellular environment and nutrient availability to the intracellular pool of butyryl-CoA, thereby influencing the landscape of lysine butyrylation. nih.gov

Lysine Debutyrylases ("Erasers")

The removal of butyryl groups from lysine residues, a process known as debutyrylation, is as critical as its addition for maintaining cellular homeostasis. This "erasing" function is primarily carried out by two major families of enzymes: the sirtuins and the classical histone deacetylases (HDACs).

Sirtuin Family Enzymes in Debutyrylation (e.g., Sirt7)

Sirtuins are a family of NAD+-dependent lysine deacylases, recognized as class III HDACs. tocris.com While initially characterized as histone deacetylases, many sirtuins exhibit broader substrate specificity and can remove a variety of acyl groups from lysine residues. nih.gov Several sirtuin members have been identified as having debutyrylase activity. scienceopen.com

SIRT7, in particular, has been shown to possess multiple deacylase activities, including debutyrylation. nih.gov Although its deacetylase activity on its own can be weak in vitro, it is significantly activated by interactions with DNA or RNA. nih.gov SIRT7 can remove various acyl modifications from lysine residues, and its activity is dependent on the cofactor NAD+, linking its function to the metabolic state of the cell. nih.gov Research has shown that upon RNA activation, SIRT7 can efficiently remove long-chain fatty acyl groups, and it is implicated in regulating global lysine fatty acylation levels in cells. researchgate.net

Table 2: Sirtuin Family Members with Debutyrylase Activity

| Sirtuin | Cellular Localization | Known Acyl Groups Removed |

| SIRT1 | Nucleus | Acetyl, Benzoyl, Phenylacetyl nih.gov |

| SIRT2 | Cytoplasm | Acetyl nih.gov |

| SIRT3 | Mitochondria | Acetyl nih.gov |

| SIRT7 | Nucleolus, Nucleoplasm | Acetyl, Butyryl, Succinyl, Myristoyl nih.gov |

Histone Deacetylases (HDACs) and Butyrylation Regulation

Classical histone deacetylases (HDACs) are a family of zinc-dependent enzymes that have long been known to remove acetyl groups from histones and other proteins. nih.gov Recent studies have revealed that some HDACs also possess the ability to catalyze the reverse reaction, transferring acyl groups, including butyrate, to lysine residues, and can also function as "erasers" for these modifications. nih.gov

Specifically, class I HDACs have been shown to catalyze protein lysine modification with various short-chain fatty acids, including butyrate. nih.gov For example, HDAC2 can catalyze lysine butyrylation under certain conditions. nih.gov This suggests a dual role for some HDACs, acting as both writers and erasers of lysine acylation, with the direction of the reaction potentially being driven by substrate availability and mass action. nih.gov The ability of HDACs to regulate butyrylation adds another layer of control to this post-translational modification, further integrating it with cellular metabolism and signaling pathways. nih.gov

Butyryl-Lysine "Readers" and Binding Proteins

The biological consequences of lysine butyrylation are mediated by "reader" proteins that specifically recognize and bind to this modification. biorxiv.org These reader domains translate the epigenetic mark into downstream cellular events, such as changes in gene expression or protein function. nih.gov

Bromodomain-Containing Proteins (e.g., BRDT)

Bromodomains are conserved protein modules of approximately 110 amino acids that are known to recognize acetylated lysine residues. rsc.orgnih.gov However, recent research has demonstrated that some bromodomains exhibit a surprising degree of plasticity and can also bind to other short-chain acyl-lysine modifications, including butyryllysine. rsc.orgnih.gov

While most human bromodomains show a preference for the shorter acetyl and propionyl marks, a subset has been identified that can recognize the longer butyryl mark. nih.gov These include the bromodomains of BRD9, CECR2, and the second bromodomain of TAF1. oup.comnih.gov This selective recognition suggests that butyrylation may have specific physiological functions distinct from acetylation. nih.gov

The testis-specific bromodomain-containing protein, BRDT, is a key reader protein involved in spermatogenesis. nih.gov During this process, histone acetylation guides the binding of BRDT's bromodomain. nih.gov Interestingly, the presence of a butyryl group on the same lysine residues, such as H4K5 and H4K8, can inhibit the binding of the BRDT bromodomain. oup.combiorxiv.orgnih.gov This competition between acetylation and butyrylation for BRDT binding plays a crucial role in the timing of histone removal and gene expression during sperm cell differentiation. oup.combiorxiv.org The butyrylated histones persist longer than their acetylated counterparts, leading to a delayed removal of nucleosomes. nih.gov

Table 3: Examples of Bromodomain-Containing Proteins Recognizing Butyryllysine

| Protein | Bromodomain(s) | Function |

| BRD9 | Single Bromodomain | Component of the BAF chromatin remodeling complex. oup.comnih.gov |

| CECR2 | Single Bromodomain | Involved in chromatin remodeling and neural tube development. oup.comnih.gov |

| TAF1 | Second Bromodomain | Component of the TFIID transcription factor complex. oup.comnih.gov |

| BRDT | Two Bromodomains | Testis-specific protein essential for spermatogenesis; binding is inhibited by butyrylation. nih.govnih.gov |

An in-depth examination of H-Lys(butyryl)-OH necessitates a focused analysis of its interaction with regulatory proteins, particularly those involved in epigenetic signaling. Lysine butyrylation, a key post-translational modification (PTM), is interpreted by specific protein modules known as "readers," which recognize the modification and trigger downstream cellular events. Among the most significant of these are proteins containing the YEATS domain.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-(butanoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWLRMTUPOYQFV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Regulation of Lysine Butyrylation

Readers of Lysine (B10760008) Butyrylation

Post-translational modifications on histone proteins are crucial epigenetic signals that are interpreted by specific proteins, or "readers," to regulate gene expression and other DNA-templated processes. For lysine butyrylation (Kbu), a key family of reader proteins is characterized by the presence of a YEATS domain.

The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain is an evolutionarily conserved module that functions as a reader of histone lysine acylation. expasy.orgnih.gov In humans, there are four proteins containing this domain: ENL (also known as MLLT1), AF9 (MLLT3), YEATS2, and GAS41. nih.gov These proteins are integral components of various chromatin-modifying and transcriptional complexes, linking the recognition of histone marks to the regulation of gene expression. expasy.orgbohrium.com

The YEATS domain specifically recognizes various short-chain lysine acylations, including acetylation (Kac), propionylation (Kpr), and butyrylation (Kbu). expasy.orgnih.gov The structural basis for this recognition lies in a unique, surface-exposed aromatic "sandwich" cage within the YEATS domain. bohrium.comnih.gov This pocket, which features an "end-open" characteristic, accommodates the acyl-lysine side chain. nih.govbiorxiv.org For butyryllysine, the binding is stabilized primarily by hydrophobic contacts and CH-π interactions within this aromatic cage. nih.gov This mechanism differs from the recognition of crotonyllysine, where the double bond of the crotonyl group engages in more favorable π-π-π stacking interactions with aromatic residues like Phe59 and Tyr78 in the cage. biorxiv.orgnih.gov

Research Findings on ENL and AF9 YEATS Domains:

The YEATS domains of ENL and the highly similar AF9 protein are critical regulators in both normal development and disease, particularly in acute leukemias. nih.govbiorxiv.org The reader function of the ENL YEATS domain is essential for the progression and maintenance of MLL-rearranged (MLL-r) leukemia. biorxiv.orgnih.gov In this context, ENL recognizes acylated histone marks at the promoters of key oncogenes, such as HOXA9, MEIS1, and MYB, and recruits transcriptional elongation complexes to drive their expression. biorxiv.orgbiorxiv.org

While capable of binding butyryllysine, studies on the closely related AF9 YEATS domain show a binding preference for other acyl marks. nih.gov Specifically, the AF9 YEATS domain displays a higher affinity for crotonyl-lysine compared to both acetyl-lysine and butyryl-lysine, a preference attributed to the stronger π-π-π stacking interactions. nih.govmdpi.com However, other research has indicated that the YEATS domains of AF9 and YEATS2 exhibit a similar preference for butyrylation and propionylation over acetylation. nih.gov

The crucial role of the ENL YEATS domain in leukemia has made it an attractive therapeutic target. biorxiv.orgnih.gov Research has focused on developing inhibitors that can block the acetyllysine-binding pocket. One innovative approach utilized Nε-butyryl-l-lysine (BuK) itself as a "warhead" in a phage display library to identify potent peptide-based inhibitors. biorxiv.orgbiorxiv.org This strategy led to the development of selective and potent inhibitors of the ENL YEATS domain. biorxiv.orgbiorxiv.org

Below are tables summarizing key research data on the interaction between YEATS domains and acylated lysines.

Table 1: Inhibitory Potency of Peptides Targeting ENL YEATS Domain

This table presents the half-maximal inhibitory concentration (IC50) for peptides designed to inhibit the interaction between the ENL YEATS domain and a crotonylated histone peptide (H3K27cr). Lower values indicate higher potency.

| Peptide Inhibitor | Target Interaction | IC50 (nM) |

| ENL-S1 | ENL YEATS - H3K27cr | 63 |

| ENL-S2 | ENL YEATS - H3K27cr | 1,216 |

| Data sourced from a 2023 study on phage-assisted ligand evolution. biorxiv.org |

Table 2: Binding Affinity of Optimized Peptide Inhibitor for ENL YEATS Domain

This table shows the dissociation constant (Kd) for an optimized pentapeptide inhibitor, demonstrating high-affinity binding to the ENL YEATS domain.

| Peptide Inhibitor | Target Protein | Kd (nM) |

| tENL-S1f | ENL YEATS Domain | 2.0 |

| Data sourced from a 2023 study on the development of selective ENL inhibitors. biorxiv.orgbiorxiv.org |

These findings underscore the significance of the ENL YEATS domain as a reader of lysine butyrylation and other acylations, highlighting its role in transcriptional regulation and its potential as a target for therapeutic intervention in diseases like leukemia.

Identification and Characterization of Lysine Butyrylation Substrates

Histone Protein Butyrylation

Histone butyrylation is a conserved epigenetic mark among eukaryotes, found in species ranging from yeast to humans. nih.govnih.gov This modification occurs on core histones, including H2B, H3, and H4, and plays a role in regulating gene expression. nih.govnih.gov The enzymes responsible for adding these marks, known as "writers," include histone acetyltransferases (HATs) like p300 and CREB-binding protein (CBP), which can also function as butyryltransferases. nih.govresearchgate.netbiorxiv.org These enzymes utilize butyryl-CoA as the acyl donor. nih.govresearchgate.net The levels of histone butyrylation can be influenced by the metabolic state of the cell, particularly the concentration of short-chain fatty acids like butyrate (B1204436). biorxiv.orgmdpi.com For instance, during adipogenesis, an increase in butyryl-CoA levels corresponds with enhanced global histone butyrylation. biorxiv.org

Systematic analyses have identified multiple sites of lysine (B10760008) butyrylation on core histone proteins H2B, H3, and H4 in various organisms. nih.govnih.gov In yeast, butyrylation was detected on all three of these core histones. nih.govnih.gov Studies in mammalian cells, including human and mouse, have also confirmed widespread butyrylation on these histones. nih.govresearchgate.net For example, ten histone butyrylation sites were identified in mouse testis histones via mass spectrometry. nih.gov In rice, butyrylation modifications were found on the N-terminal tails of histones H3 and H4, as well as in the core region of H2B. nih.gov The presence of these modifications across different species suggests that histone butyrylation is an evolutionarily conserved PTM. nih.gov

Table 1: Identified Histone Butyrylation Sites This interactive table summarizes the histone proteins and specific lysine residues that have been identified as targets for butyrylation.

| Histone | Organism/Cell Type | Research Findings | Citations |

|---|---|---|---|

| H2B | Yeast, Rice, Mouse | Butyrylation identified in the core region and on multiple sites. | nih.gov, nih.gov |

| H3 | Yeast, Human, Mouse, Rice | Butyrylation detected on N-terminal tails and at various lysine residues. | nih.gov, nih.gov, biorxiv.org |

| H4 | Yeast, Human, Mouse, Rice | Butyrylation found on N-terminal tails, with specific sites linked to gene regulation. | nih.gov, researchgate.net, nih.gov, biorxiv.org |

Detailed mass spectrometry and immunoblotting analyses have pinpointed numerous specific lysine residues on histones that are subject to butyrylation.

On histone H3, identified sites include H3K9, H3K14, H3K18, H3K23, and H3K27. nih.govbiorxiv.orgresearchgate.net Butyrylation at H3K9 has been linked to the moderation of stress-regulated gene expression. nih.gov During adipogenesis, butyrylation levels at H3K9, H3K23, and H3K27 were observed to increase significantly. biorxiv.org

On histone H4, key butyrylation sites include H4K5, H4K8, and H4K12. nih.govresearchgate.netbiorxiv.org In vivo lysine butyrylation has been confirmed at H4K5 and H4K12. researchgate.net These sites are also known targets for acetylation, suggesting a potential competition or interplay between these two modifications. nih.govresearchgate.net Butyrylation at H4K5 and H4K8, for instance, can inhibit the binding of certain reader proteins, affecting processes like spermatogenesis. nih.govbiorxiv.org In vitro assays using the enzyme CBP identified H4K5, H4K8, H4K12, as well as H4K16, H4K31, H4K44, H4K77, H4K79, and H4K91 as targets for both propionylation and butyrylation. researchgate.netnih.gov

Table 2: Specific Lysine Residues Modified by Butyrylation This interactive table details the specific lysine (K) residues on histones H3 and H4 that undergo butyrylation.

| Histone Residue | Context of Identification | Citations |

|---|---|---|

| H3K9 | Increased during adipogenesis; involved in stress-regulated gene expression. | nih.gov, biorxiv.org |

| H3K14 | Identified as a site of butyrylation in vivo. | nih.gov, researchgate.net |

| H3K18 | Identified as a butyrylation site. | researchgate.net, epigentek.com |

| H3K23 | Increased during adipogenesis. | biorxiv.org |

| H3K27 | Increased during adipogenesis. | biorxiv.org, epigentek.com |

| H4K5 | Identified in vivo; increased during adipogenesis; competes with acetylation. | nih.gov, researchgate.net, biorxiv.org, nih.gov |

| H4K8 | Increased during adipogenesis; competes with acetylation. | nih.gov, biorxiv.org |

| H4K12 | Identified in vivo; increased during adipogenesis. | nih.gov, researchgate.net, biorxiv.org, nih.gov |

| H4K31 | Identified as a target of CBP-catalyzed butyrylation in vitro. | researchgate.net, researchgate.net, nih.gov |

Non-Histone Protein Butyrylation

Beyond histones, butyrylation also modifies a range of non-histone proteins, expanding its regulatory influence to nearly all major biological processes. d-nb.infooup.com This modification can alter protein stability, protein-protein interactions, and enzymatic activity. oup.comtaylorandfrancis.com The discovery of non-histone substrates has broadened the understanding of how cellular metabolism, through acyl-CoA availability, is linked to protein function and signaling pathways. mdpi.comembopress.org

Key regulatory proteins involved in transcription and cellular stress responses have been identified as substrates for butyrylation.

p53 : The tumor suppressor protein p53 is a well-established non-histone target of butyrylation. researchgate.netmdpi.com The acetyltransferases p300 and CBP, which are known co-activators of p53, can catalyze butyrylation on p53 in vitro. researchgate.net This modification is thought to occur on multiple lysine residues and may modulate p53's transcriptional activity and biological functions. researchgate.netembopress.org

p300/CBP : The acetyltransferases p300 and CBP are not only writers of butyrylation but are also substrates themselves. researchgate.netnih.gov They can undergo auto-butyrylation. researchgate.netmdpi.com Mass spectrometry has mapped several lysine butyrylation sites on both p300 and CBP, suggesting a mechanism of self-regulation. researchgate.net The identification of p53, p300, and CBP as in vivo substrates of lysine propionylation suggests they are likely targets for butyrylation as well, given the overlapping enzymatic pathways. nih.gov

Table 3: Butyrylation of Specific Non-Histone Proteins This interactive table highlights key non-histone proteins identified as substrates for butyrylation.

| Protein | Function | Role as Butyrylation Substrate | Citations |

|---|---|---|---|

| p53 | Tumor suppressor, transcription factor | Butyrylated by p300/CBP, potentially altering its activity. | researchgate.net, mdpi.com, embopress.org, nih.gov |

| p300 | Histone/protein acetyltransferase, transcriptional co-activator | Undergoes auto-butyrylation, suggesting self-regulation. Also acts as a butyryltransferase for other proteins. | nih.gov, researchgate.net, mdpi.com, nih.gov |

| CBP | Histone/protein acetyltransferase, transcriptional co-activator | Undergoes auto-butyrylation. Acts as a butyryltransferase for histones and p53. | nih.gov, researchgate.net, nih.gov |

Lysine butyrylation has a significant regulatory role in metabolism, directly modifying enzymes involved in key metabolic pathways. mdpi.comnih.gov In the bacterium Clostridium acetobutylicum, quantitative butyrylome analysis revealed that butyrylation levels on metabolic enzymes change dynamically throughout different growth phases. nih.gov For example, mutation analysis of butyrate kinase (buk) suggested that lysine butyrylation might impact its enzymatic activity at the onset of solvent production. nih.gov This points to a direct feedback mechanism where metabolic intermediates like butyryl-phosphate can chemically modify enzymes, thus regulating metabolic shifts. nih.gov In cancer cells, the butyrylation of histones is linked to the activation of genes involved in lipid metabolism. mdpi.commdpi.com These findings suggest that butyrylation of metabolic enzymes is a crucial layer of regulation connecting the cell's metabolic state to its physiological functions. nih.gov

The influence of lysine butyrylation extends to proteins involved in cellular signaling pathways. acs.orgresearchgate.net Butyrate, the precursor for butyryl-CoA, is known to activate signaling pathways such as the TGF-β and Wnt pathways, particularly in colorectal cancer cells. researchgate.net While this effect is often linked to histone modification and subsequent gene expression changes, direct butyrylation of signaling proteins is an emerging area of study. The modification of transcriptional regulators like p53 and p300/CBP represents a clear example of butyrylation impacting signaling cascades that control cell fate, including apoptosis and cell growth. mdpi.comd-nb.info Furthermore, butyrylation is implicated in regulating the malignant progression of tumors, suggesting its involvement in cancer-related signaling pathways. acs.orgmdpi.com The modification of N-acetyltransferase 10 (NAT10) by butyrylation, for example, was found to enhance its stability and play a role in cancer metastasis. acs.org

Butyrylation of ACADS (Acyl-CoA Dehydrogenase Short Chain)

Acyl-CoA Dehydrogenase Short Chain (ACADS) is a mitochondrial enzyme involved in the first step of short-chain fatty acid β-oxidation. researchgate.net Recent studies have revealed a novel role for ACADS in the nucleus, where it regulates protein butyrylation, particularly of histones. Research indicates that the fatty acid intermediate, butyryl-CoA, serves as the substrate for histone butyrylation, and its availability is regulated by ACADS. nih.govresearchgate.net

Inborn errors of metabolism associated with mutations in the ACADS gene can lead to Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD). researchgate.net This condition is characterized by the accumulation of butyryl-CoA and its derivatives. researchgate.net Investigations have shown that global butyryllysine levels are elevated in the livers of mice with SCAD deficiency and in fibroblasts from human patients, highlighting the role of ACADS in controlling the levels of butyryl-CoA available for protein modification. researchgate.net

Genome-wide studies have demonstrated that histone H3 lysine 9 butyrylation (H3K9Bu) is a widespread modification found at transcriptionally active promoters. researchgate.net The level of this modification is influenced by metabolic states. For instance, high-fat diets and stress have been shown to reduce H3K9Bu levels at promoters. nih.gov This reduction is dependent on ACADS activity. Deletion of the ACADS gene in human cells and mouse hearts leads to an increase in H3K9Bu and counteracts the effects of a high-fat diet and stress on this histone mark. nih.govresearchgate.net This suggests that ACADS negatively regulates histone butyrylation by depleting the nuclear pool of butyryl-CoA. nih.gov

Table 1: Research Findings on ACADS and Histone Butyrylation

| Finding | Organism/System | Reference |

| ACADS regulates the abundance of butyryl-CoA, the substrate for histone butyrylation. | Human cells, Mouse | nih.gov, researchgate.net |

| Deletion of ACADS increases H3K9 butyrylation (H3K9Bu). | Human cells, Mouse hearts | nih.gov, researchgate.net |

| High-fat diet and stress negatively regulate promoter H3K9Bu in an ACADS-dependent manner. | Mouse | nih.gov |

| SCAD deficiency leads to increased global butyryllysine levels. | Mouse liver, Human fibroblasts | researchgate.net |

| H3K9Bu is abundant at transcriptionally active promoters and moderates stress-regulated gene expression. | Human cells, Mouse | nih.gov, researchgate.net |

Butyrylation of HSP90 (Heat Shock Protein 90)

Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in cancer development and progression. nih.govnih.gov Lysine butyrylation has emerged as a critical post-translational modification (PTM) of HSP90, particularly in the context of cancer chemoresistance.

Research has identified that lysine butyrylation is significantly upregulated in chemoresistant tumor cells and tissues. researchgate.net Through butyrylome profiling, lysine 754 of HSP90 (HSP90 K754) was pinpointed as a key substrate for this modification. The butyrylation at this site leads to the overexpression of HSP90 in esophageal squamous cell carcinoma (ESCC) and is further increased in relapse samples. researchgate.net This upregulation of HSP90 contributes to resistance against chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) and is associated with a poor prognosis. researchgate.net

The regulation of HSP90 K754 butyrylation is managed by a "writer" and "eraser" enzyme system. The lysine acetyltransferase KAT8 has been identified as the "writer" that catalyzes the addition of the butyryl group to HSP90. Conversely, the histone deacetylase HDAC11 acts as the "eraser," removing the modification. researchgate.net Another protein, SDCBP, enhances the butyrylation level and stability of HSP90 by competitively binding to HDAC11, thereby preventing the debutyrylation of HSP90. researchgate.net

Inhibition of HSP90 is an attractive therapeutic strategy in cancer. nih.govasco.org The discovery of the butyrylation-dependent mechanism of HSP90 overexpression provides a new target for overcoming chemoresistance. researchgate.net

Table 2: Regulatory Factors of HSP90 K754 Butyrylation

| Factor | Role | Effect on HSP90 Butyrylation | Reference |

| KAT8 | "Writer" enzyme (Lysine Butyryltransferase) | Increases | researchgate.net |

| HDAC11 | "Eraser" enzyme (Lysine Debutyrylase) | Decreases | researchgate.net |

| SDCBP | Competitively binds to HDAC11, preventing HSP90 debutyrylation | Increases | researchgate.net |

Butyrylation in Bacterial Proteins

Lysine butyrylation is not confined to eukaryotes and plays a significant regulatory role in bacteria, influencing metabolism, virulence, and adaptation.

Spo0A in Clostridium acetobutylicum

Clostridium acetobutylicum is an anaerobic, spore-forming bacterium known for producing butanol. nih.gov During its life cycle, it shifts from an acid-producing phase (acidogenesis) to a solvent-producing phase (solventogenesis), a transition marked by peaks in butyryl phosphate (B84403) concentration. nih.govnih.gov Proteomic analyses have revealed extensive lysine butyrylation in this bacterium, with 1078 butyrylation sites identified on 373 different proteins. nih.govnih.gov

A key protein subject to this modification is Spo0A, the master transcriptional regulator for sporulation and solvent formation. nih.govsciencecast.org Spo0A was found to be butyrylated at two lysine residues: K45 and K217. nih.gov Sequence analysis shows that the K217 site, located in the DNA-binding domain, is highly conserved across species from Bacillus to Clostridium. In contrast, the K45 site is conserved only within the Clostridium genus. nih.gov The butyrylation of Spo0A is believed to regulate its DNA-binding ability, thereby influencing the metabolic and developmental shifts in the bacterium. nih.govresearchgate.net

LasB and CbpD in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a multidrug-resistant pathogen that utilizes numerous virulence factors to cause infections. acs.orgnih.gov Two of these extracellular virulence factors, the elastase LasB and the chitin-binding protein CbpD, have been shown to undergo multiple post-translational modifications on their lysine residues. acs.orgnih.govsci-hub.se

In addition to previously identified phosphorylation, studies have investigated other lysine PTMs in the extracellular compartment of P. aeruginosa. acs.orgnih.gov LasB and CbpD were identified as being multi-modified with a wide array of chemical groups. Targeted analysis confirmed the presence of nine different PTMs on the lysines of these two proteins: acetylation, succinylation, butyrylation, crotonylation, dimethylation, malonylation, methylation, propionylation, and trimethylation. acs.orgnih.govsci-hub.senih.gov This extensive modification suggests the existence of numerous proteoforms for these virulence factors, which may play a role in bacterial adaptation and pathogenicity. acs.orgnih.gov For instance, a specific peptide from LasB was found to carry eight of these PTMs. sci-hub.se

Table 3: Identified Post-Translational Modifications on LasB and CbpD in P. aeruginosa

| Modification Type | Present on LasB | Present on CbpD | Reference(s) |

| Acetylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |

| Butyrylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |

| Crotonylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |

| Dimethylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |

| Malonylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |

| Methylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |

| Phosphorylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |

| Propionylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |

| Succinylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |

| Trimethylation | Yes | Yes | acs.org, sci-hub.se, nih.gov |

Methodologies for Studying Lysine Butyrylation

Mass Spectrometry-Based Proteomics for Butyrylome Profiling

Mass spectrometry (MS) is the cornerstone for the global and site-specific analysis of protein butyrylation. creative-proteomics.comcreative-proteomics.com These powerful techniques allow for the sensitive detection and characterization of butyrylated peptides within complex biological mixtures. thermofisher.com

High-Resolution LC-MS/MS and Nano-HPLC/MS/MS

High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a fundamental tool for identifying and characterizing butyrylated proteins. creative-proteomics.comcovalx.com This approach involves the enzymatic digestion of protein samples, typically with trypsin, to generate a mixture of peptides. nih.gov These peptides are then separated by liquid chromatography, often using nano-high-performance liquid chromatography (nano-HPLC) for enhanced sensitivity with low-volume samples, before being introduced into the mass spectrometer. thermofisher.comnih.gov

The mass spectrometer performs two stages of analysis (MS/MS). The first stage measures the mass-to-charge ratio (m/z) of the intact peptides. thermofisher.comnih.gov Specific peptide ions are then selected and fragmented, and the m/z of the resulting fragment ions is measured in the second stage. manchester.ac.uk This fragmentation pattern provides sequence information that, when compared against protein databases, can identify the original protein and pinpoint the exact location of the butyryl group on a lysine (B10760008) residue. creative-proteomics.comnih.gov The high resolution of modern mass spectrometers, such as Orbitrap and Q Exactive instruments, enables the accurate mass measurements necessary to distinguish butyrylation from other modifications with similar masses. nih.govspectroscopyonline.comlcms.cz

For instance, nano-HPLC/MS/MS has been successfully used to map butyrylation sites on histones and other proteins like p53 and p300/CBP. nih.gov In these studies, tryptic digests of proteins are separated on capillary HPLC columns and directly electrosprayed into the mass spectrometer for analysis. nih.gov

Quantitative Proteomic Approaches (e.g., Stable Isotope Dimethyl Labeling)

To understand the dynamics of lysine butyrylation, quantitative methods are employed to compare the abundance of butyrylated proteins between different samples. Stable isotope dimethyl labeling is a cost-effective and robust chemical labeling technique used for this purpose. acs.orgnih.govmtoz-biolabs.comisotope.com

In this method, primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) are labeled with light, medium, or heavy isotopic forms of formaldehyde (B43269) through reductive amination. nih.govisotope.comisotope.com This allows for the simultaneous analysis of two or three different samples in a single LC-MS/MS experiment. mtoz-biolabs.comisotope.com Peptides from different samples are mixed, and the relative abundance of a specific peptide is determined by comparing the signal intensities of its isotopic forms in the mass spectrum. nih.gov This approach has been utilized to characterize the "butyrylome" in various organisms, revealing changes in butyrylation levels during different physiological states. acs.org For example, a study on Clostridioides acetobutylicum used stable isotope dimethyl labeling to show an increase in lysine butyrylation during the transitional phase of growth. acs.org

| Quantitative Proteomic Technique | Principle | Key Features |

| Stable Isotope Dimethyl Labeling | Chemical labeling of primary amines with light, medium, or heavy isotopes of formaldehyde. nih.govisotope.com | Cost-effective, fast reaction, allows for 2- or 3-plex analysis. nih.govisotope.com |

| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Metabolic labeling where cells are grown in media containing "light" or "heavy" isotopic forms of amino acids (e.g., lysine and arginine). acs.orgmtoz-biolabs.com | High accuracy and reproducibility as samples are mixed at the cellular level. mtoz-biolabs.com |

Peptide Mapping and Site Identification

A primary goal of butyrylation studies is to identify the specific lysine residues that are modified. This is achieved through a process called peptide mapping. nih.govd-nb.info After enzymatic digestion, the resulting peptides are analyzed by MS/MS. nih.gov The fragmentation spectra are then searched against protein sequence databases to identify peptides and localize the modification. nih.govmanchester.ac.uk The mass shift of 70.0419 Da corresponding to the addition of a butyryl group to a lysine residue is a key indicator of this PTM. creative-proteomics.com

The identification process involves several steps:

In-gel digestion : Proteins are separated by SDS-PAGE, and the protein bands of interest are excised. The proteins within the gel slice are then digested with a protease like trypsin. nih.govnih.gov

Peptide Extraction and Desalting : The resulting peptides are extracted from the gel and desalted to remove contaminants that could interfere with mass spectrometry analysis. nih.gov

LC-MS/MS Analysis : The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. nih.govnih.gov

Database Searching : The acquired MS/MS spectra are searched against a protein database to identify the peptide sequence and the site of modification. nih.gov

This methodology has been instrumental in identifying numerous butyrylation sites on histones and non-histone proteins, providing a foundation for understanding the functional consequences of this modification. nih.govd-nb.info

Bioinformatics Tools for Mass Spectrometry Data Analysis (e.g., PTMap Algorithm)

The vast amount of data generated by mass spectrometry necessitates the use of sophisticated bioinformatics tools for analysis. genscript.comgithub.comgithub.io Software programs like Mascot, Sequest, and X!Tandem are commonly used to search MS/MS data against protein databases to identify modified peptides. pnas.org

A notable tool in this field is the PTMap (Post-Translational Modification mapping) algorithm . nih.govpnas.orgresearchgate.net PTMap is a sequence alignment software designed for the unrestricted and accurate identification of PTM sites. pnas.orgpnas.org Unlike some other algorithms that are restricted to searching for known modifications, PTMap can identify both known and potentially novel PTMs by emphasizing unmatched peaks in the spectra to reduce false positives. nih.govpnas.org This tool has been successfully used to discover and validate lysine propionylation and butyrylation on histones. pnas.orgresearchgate.net The algorithm incorporates features like peak selection and precise localization of PTM sites, which significantly improves the accuracy and sensitivity of peptide and PTM identification. pnas.org PTMap was instrumental in the initial identification of multiple lysine butyrylation sites in yeast histones. nih.govcapes.gov.br

Antibody-Based Detection Methods

Antibody-based methods provide a complementary approach to mass spectrometry for the detection and analysis of protein butyrylation. nih.govd-nb.info These techniques are particularly useful for validating MS data and for performing broader screens of butyrylation in cell and tissue samples.

Development and Application of Anti-Butyryllysine Antibodies

The development of antibodies that specifically recognize butyrylated lysine residues has been a significant advancement in the field. creative-proteomics.comnih.gov These antibodies, often referred to as "pan-anti-butyryllysine" antibodies, can detect butyrylated proteins regardless of the surrounding amino acid sequence. ptmbio.com They are typically produced by immunizing animals, such as rabbits or mice, with butyrylated proteins or peptides. aliyuncs.comscicrunch.org

These antibodies have a wide range of applications in studying lysine butyrylation:

Immunoprecipitation (IP) / Immunoaffinity Enrichment : Anti-butyryllysine antibodies can be used to enrich butyrylated proteins or peptides from a complex lysate. aliyuncs.comaliyuncs.com The enriched fraction can then be analyzed by mass spectrometry to identify the specific butyrylated proteins and their modification sites. This immunoaffinity purification step significantly enhances the detection of low-abundance butyrylated species. aliyuncs.com

Immunofluorescence (IF) and Immunohistochemistry (IHC) : These techniques use anti-butyryllysine antibodies to visualize the subcellular localization of butyrylated proteins within cells and tissues, respectively. aliyuncs.com

The specificity of these antibodies is crucial. Dot blot analyses are often performed to ensure that the anti-butyryllysine antibody does not cross-react with other structurally similar acyl modifications, such as acetylation or propionylation. ptmbio.comaliyuncs.com

| Antibody-Based Method | Application | Information Gained |

| Western Blotting | Detection of butyrylated proteins in a lysate. aliyuncs.comptmbio.com | Overall levels of protein butyrylation. researchgate.net |

| Immunoprecipitation (IP) | Enrichment of butyrylated proteins/peptides. aliyuncs.comaliyuncs.com | Identification of specific butyrylated proteins via subsequent MS analysis. |

| Immunofluorescence (IF) | Visualization of butyrylated proteins in cells. aliyuncs.com | Subcellular localization of butyrylation. |

| Immunohistochemistry (IHC) | Visualization of butyrylated proteins in tissues. aliyuncs.com | Tissue distribution of butyrylation. |

Immunoprecipitation and Western Blotting Techniques

Immunoprecipitation (IP) and Western blotting are fundamental techniques for the detection and analysis of lysine butyrylated proteins. These methods rely on the high specificity of antibodies that recognize and bind to the butyryllysine modification. aliyuncs.comaliyuncs.com

The process typically begins with the lysis of cells or tissues to release their protein content. The resulting lysate is then incubated with an anti-butyryllysine antibody, which can be a polyclonal or monoclonal antibody. aliyuncs.com These antibodies are often conjugated to agarose (B213101) beads, which facilitates the isolation of the antibody-protein complexes. aliyuncs.com This step, known as immunoprecipitation, enriches the sample for butyrylated proteins, allowing for the study of proteins that are modified at low levels.

Following immunoprecipitation, the captured proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, a process called Western blotting. The membrane is subsequently probed with a primary antibody, which can be the same anti-butyryllysine antibody used for the IP or an antibody specific to a protein of interest. A secondary antibody conjugated to a detection enzyme or fluorophore is then used to visualize the protein bands. nih.gov

This combined approach allows researchers to confirm the presence of butyrylated proteins in a sample, determine their approximate molecular weight, and assess changes in butyrylation levels under different conditions. nih.gov For instance, studies have used Western blotting to demonstrate the presence of butyryllysine on histones H3 and H4 in yeast and to show that treatment with histone deacetylase (HDAC) inhibitors can increase the levels of these modifications. nih.gov Furthermore, Western blot analysis has been employed to show that donepezil (B133215) treatment can lead to a significant decrease in lysine butyrylation levels in the rat hippocampus. nih.gov

Table 1: Key Reagents and Their Roles in Immunoprecipitation and Western Blotting for Lysine Butyrylation Analysis

| Reagent | Role |

| Anti-butyryllysine antibody | Specifically recognizes and binds to butyrylated lysine residues for immunoprecipitation and detection. aliyuncs.comaliyuncs.com |

| Protein A/G magnetic beads | Bind to the antibody, facilitating the separation of the antibody-protein complex from the lysate. haematologica.org |

| SDS-PAGE | Separates proteins based on their molecular weight. nih.gov |

| Secondary antibody (HRP-conjugated) | Binds to the primary antibody and enables chemiluminescent or colorimetric detection. haematologica.org |

In Vitro Enzymatic Activity Assays for Butyryltransferases and Debutyrylases

In vitro enzymatic activity assays are crucial for characterizing the enzymes that add (butyryltransferases) and remove (debutyrylases) the butyryl group from lysine residues. databiotech.co.il These assays provide a controlled environment to study the kinetics, substrate specificity, and regulation of these enzymes. researchgate.net

A typical in vitro butyryltransferase assay involves incubating a purified or recombinant enzyme with a substrate (such as a histone protein or a synthetic peptide), butyryl-CoA as the butyryl group donor, and a suitable buffer. nih.gov The reaction is allowed to proceed for a specific time and then stopped. The extent of butyrylation can then be measured using various methods, including Western blotting with an anti-butyryllysine antibody or by detecting the incorporation of a radiolabeled or fluorescently tagged butyryl group. nih.govsigmaaldrich.com For example, it has been shown that the acetyltransferases CBP and p300 can catalyze histone H4 butyrylation in vitro when incubated with butyryl-CoA. nih.gov Similarly, the HBO1 complex has been demonstrated to catalyze the butyrylation of histones H3 and H4. nih.gov

Conversely, debutyrylase activity assays are designed to measure the removal of the butyryl group. In these assays, a butyrylated substrate is incubated with a potential debutyrylase. The decrease in butyrylation over time is then monitored, often by Western blotting. Histone deacetylases (HDACs) have been identified as enzymes capable of removing butyryl groups, and their activity can be assessed using such assays. nih.gov

These in vitro assays are essential for identifying and characterizing the "writers" and "erasers" of the lysine butyrylation mark, providing fundamental insights into the regulation of this post-translational modification. databiotech.co.il

Computational and Bioinformatic Prediction of Butyrylation Sites

The identification of butyrylation sites on a large scale through experimental methods can be challenging and time-consuming. nih.gov Computational and bioinformatic approaches offer a powerful alternative for predicting potential butyrylation sites within proteins. nih.govnih.gov

Machine learning algorithms have emerged as a valuable tool for predicting lysine butyrylation sites. nih.govfrontiersin.org These methods are trained on datasets of experimentally verified butyrylation sites. The algorithms learn to recognize patterns and features in the amino acid sequences surrounding the modified lysine. frontiersin.orgresearchgate.net

One such approach utilizes information entropy and a random forest algorithm. nih.govfrontiersin.org The process involves several steps:

Sequence Fragmentation: Protein sequences are cut into smaller fragments centered around a lysine residue. nih.govfrontiersin.org

Sequence Encoding: These fragments are then converted into numerical vectors that the machine learning model can process. researchgate.net

Model Training and Prediction: The model is trained on a set of known positive (butyrylated) and negative (non-butyrylated) sites. Once trained, the model can predict the likelihood of a given lysine residue being butyrylated. nih.govfrontiersin.org

A proposed method based on this approach achieved a high level of accuracy, with an area under the receiver operating characteristic (ROC) curve of 0.92 on a training set and 0.80 on an independent testing set. nih.govfrontiersin.org This indicates a strong predictive capability.

Analysis of the amino acid sequences flanking known butyrylation sites has revealed the existence of specific sequence motifs. frontiersin.orgfrontiersin.org These motifs represent a preference for certain amino acids at specific positions relative to the butyrylated lysine.

Tools like Motif-X can be used to identify these conserved sequence patterns. frontiersin.org For example, analysis of butyrylation sites has shown that certain amino acids like alanine (B10760859) (A), glycine (B1666218) (G), and lysine (K) appear more frequently at specific positions upstream and downstream of the modification site. frontiersin.org A heatmap analysis of amino acids surrounding 2-hydroxyisobutyrylation (a structurally similar modification) sites revealed an over-representation of lysine (K) in the -10 to -5 and +5 to +10 positions. plos.org This suggests that the local sequence context plays a significant role in determining whether a lysine residue will be butyrylated. frontiersin.org

Several comprehensive databases have been developed to house the growing volume of data on post-translational modifications (PTMs), including lysine butyrylation. nih.gov These resources are invaluable for researchers studying PTMs.

PLMD (Protein Lysine Modification Database): This database focuses specifically on lysine modifications and integrates data from various sources. nih.govcore.ac.uk The latest version, CPLM 4.0, contains a vast number of modification events for numerous PTM types across many species. biocuckoo.cn

dbPTM: This is another extensive repository of experimentally verified PTMs, covering a wide range of modification types. nih.govfrontiersin.org

PTMcode: This database provides information on the functional associations between different PTMs. core.ac.uk

By mining these databases, researchers can retrieve information on known butyrylation sites, the proteins they occur in, and potential co-occurring PTMs. This data can then be integrated with other computational tools and experimental approaches to gain a more holistic understanding of the functional consequences of lysine butyrylation. nih.gov

Table 2: Comparison of Databases for Post-Translational Modification Research

| Database | Primary Focus | Key Features |

| PLMD/CPLM | Protein Lysine Modifications | Comprehensive data on various lysine acylations and other modifications. biocuckoo.cn |

| dbPTM | General Post-Translational Modifications | Repository of experimentally verified PTM sites with functional annotations. nih.govfrontiersin.org |

| PTMcode | Functional Associations of PTMs | Information on the interplay and co-occurrence of different PTMs. core.ac.uk |

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Genomic Distribution Analysis

Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique used to map the genome-wide distribution of histone modifications, including lysine butyrylation (Kbu). nih.govresearchgate.net This method provides insights into the genomic regions where this modification is enriched and its potential role in regulating gene expression. biorxiv.orgbiorxiv.org

The ChIP-seq workflow involves cross-linking proteins to DNA within cells, followed by chromatin fragmentation. An antibody specific to the histone butyrylation mark of interest (e.g., H3K9bu) is used to immunoprecipitate the chromatin fragments associated with that modification. biorxiv.orgscienceopen.com The cross-links are then reversed, and the associated DNA is purified and sequenced.

The resulting sequencing reads are mapped to a reference genome, revealing the specific genomic loci where the histone butyrylation mark is located. nih.gov Studies in rice have shown that histone Kbu is predominantly found in the gene body regions, particularly in exons, and its enrichment is positively correlated with gene expression levels. nih.govresearchgate.net In human colon cancer cells, histone butyrylation marks were found to be enriched in promoter regions and were associated with open chromatin. biorxiv.org Similarly, in the mouse brain, fasting-induced increases in H3K9-beta-hydroxybutyrylation (a related modification) were enriched in enhancers and promoters and correlated with active gene expression. biorxiv.org

ChIP-seq data can be further validated by ChIP-qPCR, where the enrichment of a specific genomic region is quantified using quantitative polymerase chain reaction. nih.gov The integration of ChIP-seq data with transcriptomic data (RNA-seq) allows for a comprehensive analysis of how histone butyrylation patterns correlate with gene expression on a global scale. biorxiv.org

Table 3: Genomic Distribution of Histone Lysine Butyrylation from ChIP-seq Studies

| Organism/Cell Type | Histone Mark | Predominant Genomic Location | Correlation with Gene Expression |

| Rice (Oryza sativa) | Histone Kbu | Gene bodies (exons) nih.govresearchgate.net | Positive nih.govresearchgate.net |

| Human Colon Cancer Cells | Histone Acyl Marks (incl. butyrylation) | Promoters, 5' UTRs, coding sequences biorxiv.org | Associated with open chromatin and active regions biorxiv.org |

| Mouse Brain | H3K9-bhb | Intergenic regions, promoters, enhancers biorxiv.org | Positive biorxiv.org |

Mutagenesis Studies for Functional Characterization

Mutagenesis studies are a cornerstone in molecular biology for elucidating the functional significance of post-translational modifications (PTMs) like lysine butyrylation. By altering the genetic code to substitute the target lysine residue with another amino acid, researchers can investigate the consequences of either preventing or mimicking the butyrylated state. This approach provides critical insights into how the modification of a single amino acid can influence protein function, cellular processes, and disease phenotypes. biorxiv.orgnih.gov

Site-directed mutagenesis, in particular, allows for the precise substitution of specific lysine residues. The choice of the substituting amino acid is crucial as it determines the nature of the functional inquiry. Common substitution strategies include:

Lysine to Arginine (K-to-R) Mutation : This is a widely used strategy to mimic a de-butyrylated state. Arginine, like lysine, is a positively charged amino acid, so this substitution often preserves the local charge environment while preventing butyrylation. The guanidinium (B1211019) group of arginine allows for the formation of a greater number of electrostatic interactions compared to lysine's amino group, which can also inform on the structural role of the residue. researchgate.netplos.org

Lysine to Alanine (K-to-A) Mutation : This mutation replaces lysine with a small, uncharged amino acid. It serves to eliminate the possibility of any post-translational modification at that site and removes the positive charge, allowing researchers to study the importance of the charge at that position. pnas.org

Lysine to Glutamine (K-to-Q) Mutation : Glutamine is sometimes used to mimic the charge-neutralized state of an acetylated lysine. While structurally different from a butyrylated lysine, it can be used in comparative studies to differentiate the functional roles of different acylation types. frontiersin.org

The deregulation of lysine acylation dynamics, which can be caused by mutations in the substrate proteins or the "writer" and "eraser" enzymes, is associated with a variety of diseases, including cancer. biorxiv.orgnih.govoup.com Mutagenesis studies are therefore vital for dissecting these pathological mechanisms.

Research Findings from Mutagenesis Studies

Detailed functional characterizations have been achieved by applying mutagenesis techniques to study butyrylated proteins.

A significant study on Heat Shock Protein 90 (HSP90) in esophageal squamous cell carcinoma (ESCC) identified four lysine butyrylation (Kbu) sites. To determine the functional role of these sites in chemoresistance, researchers mutated each lysine to arginine (K-to-R) to simulate a de-butyrylated state. The results demonstrated that the mutation of only the K754 residue (K754R), but not the other three sites, significantly abolished the chemoresistance-promoting effect of wild-type HSP90. researchgate.net This finding pinpointed HSP90 K754 as a critical site where butyrylation mediates chemoresistance. researchgate.net

In the context of histone modifications, mutagenesis is used to understand how specific acylations regulate gene expression. For instance, studies on spermatogenesis have revealed that butyrylation at histone H4 lysines 5 and 8 (H4K5bu, H4K8bu) inhibits the binding of the testis-specific bromodomain-containing protein (Brdt). nih.gov Mutating these lysine residues would be a direct way to confirm that the prevention of Brdt binding is due to the presence of the butyryl group rather than just the absence of acetylation, as butyrylation and acetylation can be competitive processes at the same site. biorxiv.orgoup.com

The following table summarizes key findings from mutagenesis studies investigating the functional roles of lysine modifications. While not all examples are of butyrylation, they illustrate the common methodologies applied in the field.

Table 1: Examples of Mutagenesis Studies for Functional Characterization of Lysine Modifications

| Protein | Original Residue(s) | Mutation | Investigated Function | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Heat Shock Protein 90 (HSP90) | Lysine 754 (K754) | K754R | Chemoresistance in ESCC | Mutation to mimic de-butyrylation abolished the pro-chemoresistance effect of HSP90. | researchgate.net |

| Histone H4 | Lysine 8 (H4K8) | K8A | Gene transcription, chronological life span | Mutation to alanine to eliminate 2-hydroxyisobutyrylation altered transcription of carbon metabolism genes and reduced life span. | pnas.org |

| Green Fluorescent Protein (GFP) | 14 Surface Lysines | K-to-R | Protein stability | Multiple K-to-R mutations enhanced stability against chemical denaturants by forming new salt bridges and hydrogen bonds. | plos.org |

These studies underscore the power of mutagenesis to dissect the precise functional consequences of lysine butyrylation. By creating proteins that are permanently "un-butyrylated" or have the modification site removed, researchers can isolate the effects of this specific PTM from the complex network of cellular regulation. biorxiv.org

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| H-Lys(butyryl)-OH |

| Lysine |

| Arginine |

| Alanine |

| Glutamine |

| Butyryl-CoA |

| Acetyl-CoA |

| Butyrate (B1204436) |

| N-epsilon-Z-L-lysine |

| N6-Carbobenzyloxy-L-lysine |

| H-Lys(Boc)-OH |

| H-Lys(t-BOC)-OH |

| H-L-Lys(Z)-OtBu*HCl |

| N-ε-CBZ-L-lysine t.-butyl ester hydrochloride |

Biological Roles and Functional Significance of Lysine Butyrylation

Regulation of Gene Expression and Chromatin Dynamics

Lysine (B10760008) butyrylation is a key epigenetic mark that significantly influences the architecture of chromatin and the regulation of gene transcription. biorxiv.org Its impact on gene expression is multifaceted, involving direct and indirect mechanisms that can either activate or inhibit transcription.

Histone butyrylation is generally associated with the activation of gene expression. frontiersin.org Similar to the well-studied process of histone acetylation, the addition of a butyryl group to lysine residues neutralizes their positive charge. This neutralization weakens the electrostatic interactions between the histone tails and the negatively charged DNA backbone, leading to a more relaxed or "open" chromatin structure. biorxiv.orgembopress.org This open conformation increases the accessibility of DNA to transcription factors and the transcriptional machinery, thereby promoting gene expression. embopress.org

Studies have shown that histone butyrylation can directly stimulate gene transcription. For instance, in rice, the enrichment of histone Kbu is positively correlated with gene expression levels. nih.gov Chromatin immunoprecipitation sequencing (ChIP-seq) analyses have revealed that H3K14bu (butyrylation at lysine 14 of histone H3) is enriched at active gene promoters, leading to an enhanced transcriptional output compared to acetylation at the same site. researchgate.netresearchgate.net

Conversely, lysine butyrylation can also play a role in transcriptional inhibition, often through competition with other PTMs. A notable example is its interplay with histone acetylation during spermatogenesis. Butyrylation can competitively inhibit the acetylation of H4K5 and H4K8, which in turn prevents the binding of bromodomain-containing proteins like BRDT. biorxiv.orgresearchgate.net This inhibition can delay the removal of histones and affect the expression of specific genes during sperm cell differentiation. oup.com This competitive dynamic highlights the intricate regulatory network where different acyl modifications can have distinct and sometimes opposing biological outcomes. biorxiv.orgoup.com

The influence of lysine butyrylation extends to the higher-order structure and organization of chromatin. By neutralizing the positive charge of lysine, butyrylation contributes to a less condensed chromatin state, which is a hallmark of transcriptionally active euchromatin. biorxiv.orgembopress.org This structural change is a fundamental mechanism for regulating DNA accessibility. embopress.org

The presence of butyryl groups on histone tails can also create docking sites for specific "reader" proteins, which can further modulate chromatin structure. While bromodomains are known readers of acetylation, some reader domains, such as the YEATS domain, show affinity for longer acyl chains like butyryl groups. amegroups.org The recruitment of these reader proteins can initiate a cascade of events leading to chromatin remodeling and the establishment of specific chromatin domains.

Lysine butyrylation is frequently found at active gene regulatory elements, such as promoters and enhancers. ChIP-seq studies have demonstrated a significant association between histone butyrylation and these regions. researchgate.net In intestinal epithelial cells, for example, H3K27bu is associated with active gene regulatory elements and correlates with the levels of gene expression. biorxiv.org

Furthermore, in rice, a substantial percentage of Kbu-enriched regions in intergenic areas co-localize with DNase I hypersensitive sites (DHSs), which are markers of cis-regulatory DNA elements. nih.gov This co-localization suggests that lysine butyrylation plays a direct role in the function of these regulatory elements, likely by contributing to an open chromatin environment that facilitates the binding of regulatory proteins.

Lysine butyrylation is a conserved PTM that also plays a critical role in the epigenetic regulation of plants. nih.gov In rice (Oryza sativa), histone Kbu has been identified as a significant modification involved in growth, development, and metabolism. sciopen.comnih.gov

Genome-wide profiling in rice has shown that histone Kbu is predominantly located in the gene body regions, particularly in exons, and its enrichment level is positively correlated with gene expression. nih.govresearchgate.net This suggests that Kbu acts as an active mark for transcription in plants. nih.gov Interestingly, in response to environmental stresses like starvation and submergence, the dynamics of lysine butyrylation differ from those of acetylation. Kbu appears to be less dynamic and preferentially poises genes for activation by external stresses, whereas acetylation is more tightly linked to the internal circadian rhythm. fao.orgnih.gov This differential response indicates that the interplay between different acylations allows plants to fine-tune their gene expression for adaptation to changing environmental conditions. fao.org

Metabolic Pathway Regulation